molecular formula C12H11NO3 B556863 1-Acetyl-1H-indol-3-yl acetate CAS No. 16800-67-2

1-Acetyl-1H-indol-3-yl acetate

Cat. No. B556863
CAS RN: 16800-67-2
M. Wt: 217.22 g/mol
InChI Key: DNVFBLDIZKYQPL-UHFFFAOYSA-N
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Description

“1-Acetyl-1H-indol-3-yl acetate” is a chemical compound . It is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of “1-Acetyl-1H-indol-3-yl acetate” has been reported in the literature . An efficient two-step procedure for the synthesis of “1-Acetyl-1H-indol-3-yl acetates” starting from 2-chlorobenzoic acids was developed . The condensation between 2-chlorobenzoic acids and glycine led to the 2-[(carboxymethyl)amino]benzoic acids . A final cyclization with sodium acetate in acetic anhydride at reflux gave the corresponding "1-Acetyl-1H-indol-3-yl acetates" .


Molecular Structure Analysis

The molecular structure of “1-Acetyl-1H-indol-3-yl acetate” can be analyzed using various methods . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “1-Acetyl-1H-indol-3-yl acetate” have been studied . For example, it can react with 2-Amino-3-formyl-benzoic acid methyl ester to get 10H-Indolo[3,2-b]quinoline-4-carboxylic acid .

Scientific Research Applications

Synthesis of Indoles

  • Scientific Field : Organic Chemistry
  • Application Summary : 1-Acetyl-1H-indol-3-yl acetates are often used in the synthesis of indoles, which are compounds of significant synthetic interest due to their medicinal properties and applications within microbiology .
  • Methods of Application : The synthesis involves the microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids. The acids are reacted with acetic anhydride using triethylamine as the base and subjected to microwave irradiation for 1 minute, at 80 °C with an initial power of 300 W .
  • Results : The target 1-acetyl-1H-indol-3-yl acetates were isolated in 34-71% yield. In particular, the synthesis of 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-7-methyl-1H-indol-3-yl acetate is reported for the first time .

Antioxidant Properties

  • Scientific Field : Pharmacology
  • Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antioxidant properties .

Antiobesity Properties

  • Scientific Field : Pharmacology
  • Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antiobesity properties .

Detection of Esterases

  • Scientific Field : Microbiology
  • Application Summary : 3-Indoxyl acetate, a derivative of 1-acetyl-1H-indol-3-yl acetate, acts as a colorimetric substrate used for differentiating esterases from various microbiological species .

Antimalarial Properties

  • Scientific Field : Pharmacology
  • Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antimalarial properties .

Antipyretic Properties

  • Scientific Field : Pharmacology
  • Application Summary : Indoles derived from 1-acetyl-1H-indol-3-yl acetates have been found to exhibit antipyretic properties .

Antiviral Properties

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives, which can be derived from 1-acetyl-1H-indol-3-yl acetates, have been found to exhibit antiviral properties .

Anti-inflammatory Properties

  • Scientific Field : Pharmacology
  • Application Summary : Indole derivatives, which can be derived from 1-acetyl-1H-indol-3-yl acetates, have been found to exhibit anti-inflammatory properties .

Safety And Hazards

Safety and hazards related to “1-Acetyl-1H-indol-3-yl acetate” should be considered . For example, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions for the research on “1-Acetyl-1H-indol-3-yl acetate” could include further exploration of its synthesis, analysis of its properties, and investigation of its potential applications .

properties

IUPAC Name

(1-acetylindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-8(14)13-7-12(16-9(2)15)10-5-3-4-6-11(10)13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFBLDIZKYQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864716
Record name 1-Acetyl-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10864716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1H-indol-3-yl acetate

CAS RN

16800-67-2
Record name 1H-Indol-3-ol, 1-acetyl-, acetate (ester)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016800672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diacetoxyindole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of phenylglycine-o-carboxylic acid obtained in Example 30 (2.30 g, 11.8 mmol) and NaOAc (3.75 g, 47.1 mmol) in DMF (29 mL) was slowly added Ac2O (11.7 mL, 118 mmol) and the mixture was refluxed for 2 hours. After cooling, the mixture was concentrated to 10 mL, partitioned between H2O (60 mL) and CHCl3 (120 mL), and the aqueous layer was extracted with CHCl3 (3×). The combined organics were washed with Na2CO3 (1 M), H2O, brine and dried (MgSO4). Purification of the crude oil by LPLC, eluting with hexane-EtOAc (2:1), afforded 1.89 g (74%) of the title compound as a light yellow powder, Rf 0.34 (hexane-EtOAc 2:1), mp 79.6-80.5° C.; 1H NMR (CDCl3) δ 8.47 (d, J=8.0, 1H), 7.72 (s, 1H), 7.55 (d, J=8.0, 1H), 7.40 (t, J=8.0, 1H), 7.31 (t, J=8.0, 1H), 2.62 (s, 3H), 2.40 (s, 3H), 13C NMR (CDCl3) δ 168.7, 167.8, 134.6, 132.8, 126.2, 123.7, 123.6, 117.4, 116.7, 113.3, 23.9, 21.0; MS (EI, m/z) 217 (M+)
Name
phenylglycine-o-carboxylic acid
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
11.7 mL
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

Into a 500 mL round bottom flask was placed a solution of 1H-indol-3-yl acetate (8 g, 45.69 mmol) in tetrahydrofuran (150 mL). To this was added acetic anhydride (46.6 g, 456.86 mmol). Addition of triethylamine (9.25 g, 91.49 mmol) was next. To the mixture was added DMAP (1.11 g, 9.10 mmol). The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at reflux in a bath of oil. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was diluted with 300 mL of ethyl acetate The resulting mixture was washed 2 times with 150 mL of NaCl(aq.). The mixture was dried over Na2SO4. The residue was purified by eluting through a column with a 20:1 petroleum ether/ethyl acetate solvent system. This resulted in 6.6 g (67%) of 1-acetyl-1H-indol-3-yl acetate as a white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.11 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a stirred mixture of acetic anhydride (46.29 g, 0.45 mol) and triethylamine (13.77 g, 0.14 mol), 2-(N-acetylcarboxymethylamino)benzoic acid of Example 1b (11.36 g, 0.048 mol) was added at room temperature. The mixture was refluxed for 20 min and concentrated in vacuum to give an oily residue. Water (350 mL) was added under vigorous stirring, and the mixture was refrigerated overnight. The solid product was collected, washed with water and air-dried to give 9.0 g (86%) of the product which was used in the next step without purification.
Quantity
46.29 g
Type
reactant
Reaction Step One
Quantity
13.77 g
Type
reactant
Reaction Step One
Quantity
11.36 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Acetyl-1H-indol-3-yl acetate
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Reactant of Route 6
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1-Acetyl-1H-indol-3-yl acetate

Citations

For This Compound
12
Citations
JC Rodríguez‐Domínguez… - Journal of …, 2007 - researchgate.net
… are obtained [5], even in the case of 1-acetyl-1H-indol-3-yl acetate [6]. In a previous work we … preparation of other substituted 1acetyl-1H-indol-3-yl acetate derivatives starting from the …
Number of citations: 15 www.researchgate.net
JP Parshotam, JA Brazier, R Bovill… - Current Microwave …, 2016 - ingentaconnect.com
… For example, 1-acetyl-1H-indol-3-yl acetate and its derivatives have been furnished from 2-… Further, microwave irradiation led to the formation of 1-acetyl-1H-indol-3-yl acetate in 86% …
Number of citations: 3 www.ingentaconnect.com
TK Lai, A Chatterjee, J Banerji, D Sarkar… - Helvetica Chimica …, 2008 - Wiley Online Library
… The key step in this synthesis involves the aqueous-phase base-catalyzed condensation of isatin and 1-acetyl-1H-indol-3-yl acetate which has been simplified and expedited by …
Number of citations: 19 onlinelibrary.wiley.com
H Jia, G Pan, Y Wang, S Wen, Q Guo, W Hu… - Proceedings of the 2012 …, 2014 - Springer
… 1-acetyl-1H-indol-3-yl acetate (3). A mixture of acetic anhydride (100 mL), acetic acid (30 mL), anhydrous sodium acetate (16.81 g, 204.95 mmol), and compound 2 was heated to reflux …
Number of citations: 2 link.springer.com
VK Nuthakki, R Mudududdla, A Sharma, A Kumar… - Bioorganic …, 2019 - Elsevier
… The solid product was filtered off and dried to get light green solid of 1-acetyl-1H-indol-3-yl acetate (12). mp 72–74 C; 1 H NMR (CDCl 3 , 400 MHz): δ 8.36 (d, J = 7.9 Hz, 1H), 7.90 (s, 1H…
Number of citations: 33 www.sciencedirect.com
M Pan, P Xiang, Z Yu, Y Zhao, H Yan - Journal of Chromatography A, 2019 - Elsevier
The screening analysis for drugs and poisons always symbolizes the capabilities of a forensic laboratory. Due to the rapid emergence of new compounds in clinical and forensic …
Number of citations: 44 www.sciencedirect.com
N Kaur, Y Verma, P Grewal, N Ahlawat… - Synthetic …, 2020 - Taylor & Francis
The metal-assisted synthesis of heterocyclic compounds is known to be one of the extremely developing as well as significant concepts of organic chemistry. Because of their expensive…
Number of citations: 14 www.tandfonline.com
R Mudududdla, D Mohanakrishnan… - …, 2018 - Wiley Online Library
… Cyclization of 15 was done by acetic anhydride and triethylamine to give 1-acetyl-1H-indol-3-yl acetate (16). Next, base-mediated cyclization of acetate 16 with isatins 17 a–d produced …
MP Udumula, A Bhat, S Mangali, J Kalra, I Dhar… - Life sciences, 2018 - Elsevier
… ethyl acetate to yield corresponding (carboxymethylamino) benzoic acid (2) which was then filtered and purified through column chromatography to obtain 1-acetyl-1H-indol-3-yl acetate …
Number of citations: 10 www.sciencedirect.com
N Ranasinghe, GB Jones - Current Green Chemistry, 2015 - ingentaconnect.com
The indole ring is one of the most abundant heterocyclic scaffolds found in nature. It is built into the essential amino acid tryptophan in which the arene component of the indole …
Number of citations: 8 www.ingentaconnect.com

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